A-oxo-, ethyl ester
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Overview
Description
. It is a derivative of benzeneacetic acid and is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
A-oxo-, ethyl ester can be synthesized through several methods:
Fischer Esterification: This involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst. For example, benzeneacetic acid can be esterified with ethanol in the presence of sulfuric acid to form ethyl oxophenylacetate.
Acylation of Alcohols: Acid chlorides can be treated with alcohols in the presence of a base to form esters.
Photocatalytic Synthesis: Recent advancements have shown that esters can be synthesized using photochemical strategies involving single electron transfer, energy transfer, or other radical procedures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the esterification of benzeneacetic acid with ethanol under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
A-oxo-, ethyl ester undergoes several types of chemical reactions:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Aminolysis: Esters react with ammonia or primary/secondary amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Aminolysis: Ammonia or alkyl amines.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Aminolysis: Amides.
Scientific Research Applications
A-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of A-oxo-, ethyl ester involves nucleophilic acyl substitution reactions. The ester group is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to yield the final product . This mechanism is common in ester hydrolysis and reduction reactions.
Comparison with Similar Compounds
A-oxo-, ethyl ester can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of various chemicals.
Methyl butanoate: Known for its fruity aroma and used in flavorings and fragrances.
Isopentyl acetate: Also known for its pleasant smell and used in the production of banana oil.
The uniqueness of this compound lies in its specific reactivity and applications in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C13H14O5 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1-O-ethyl 3-O-methyl 2-benzoylpropanedioate |
InChI |
InChI=1S/C13H14O5/c1-3-18-13(16)10(12(15)17-2)11(14)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
InChI Key |
FECCFPWUHORRKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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